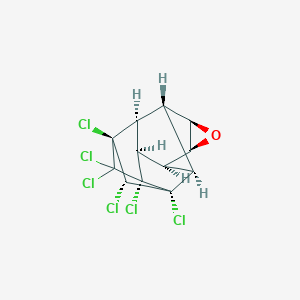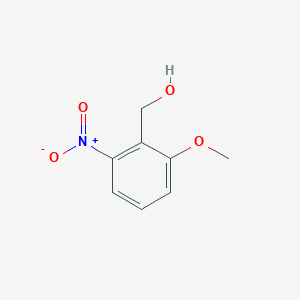
(2-メトキシ-6-ニトロフェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .
Synthesis Analysis
The synthesis of “(2-Methoxy-6-nitrophenyl)methanol” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-6-nitrophenyl)methanol” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .
Physical And Chemical Properties Analysis
The predicted density of “(2-Methoxy-6-nitrophenyl)methanol” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .
科学的研究の応用
有機合成ビルディングブロック
(2-メトキシ-6-ニトロフェニル)メタノール: は、有機合成において汎用性の高いビルディングブロックとして役立ちます。 反応性の高いメタノール基と、さらなる化学変換を受けうるニトロ基およびメトキシ置換基の存在により、さまざまな複雑な分子の合成に使用できます .
Pseudomonas aeruginosaにおけるPqsD酵素の阻害剤
この化合物は、Pseudomonas aeruginosaにおける細胞間コミュニケーションのためのシグナル分子の生合成に重要な役割を果たすPqsD酵素の潜在的な阻害剤として同定されています . PqsDを阻害すると、この細菌の病原性とバイオフィルム形成に不可欠なクオラムセンシング機構を破壊することができ、新規抗感染剤への道を切り開きます .
抗バイオフィルム活性
(2-メトキシ-6-ニトロフェニル)メタノールの誘導体は、バイオフィルム形成の阻止において有望な結果を示しています。 バイオフィルムは、細菌コロニーにおける抗生物質耐性の原因であり、その形成を阻害することは、しつこい感染症に対抗するための重要なターゲットです .
蛍光プローブ開発
(2-メトキシ-6-ニトロフェニル)メタノールの構造は、蛍光阻害剤の設計を可能にします。 これらの化合物は、酵素の相互作用と生物学的システム内のダイナミクスを研究するためのプローブとして使用でき、細胞プロセスに関する洞察を提供します .
作用機序
Target of Action
The primary target of (2-Methoxy-6-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
(2-Methoxy-6-nitrophenyl)methanol interacts with its target, PqsD, in a tight-binding mode . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa . The disruption of the QS system can lead to a decrease in the production of virulence factors and a reduction in biofilm formation .
Biochemical Pathways
The inhibition of PqsD by (2-Methoxy-6-nitrophenyl)methanol affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These signal molecules are part of the QS system and play a role in coordinating various group-beneficial behaviors, including the production of virulence factors and the formation of biofilms .
Pharmacokinetics
The compound’smolecular weight of 183.16 and its predicted boiling point of 327.3±27.0 °C suggest that it may have good bioavailability.
Result of Action
The inhibition of PqsD by (2-Methoxy-6-nitrophenyl)methanol leads to a disruption of the QS system in Pseudomonas aeruginosa . This disruption can result in a decrease in the production of virulence factors and a reduction in biofilm formation . These effects could potentially make the bacteria more susceptible to antibiotic treatment and less able to cause infections.
将来の方向性
特性
IUPAC Name |
(2-methoxy-6-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQOGLGGKPTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301236 |
Source


|
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19689-87-3 |
Source


|
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
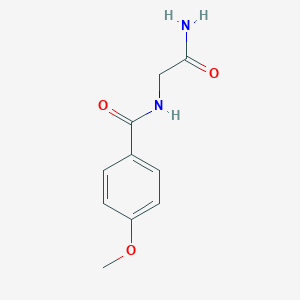
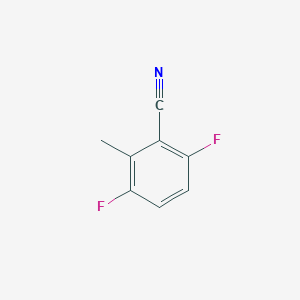
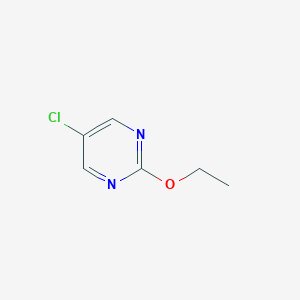


![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)




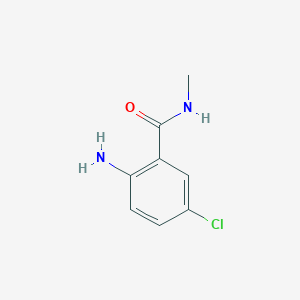
![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
